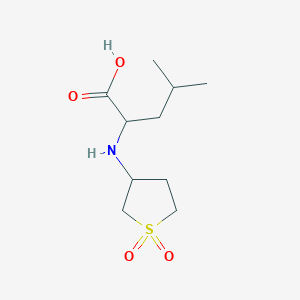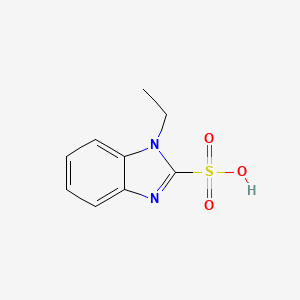
2-Chloro-6-fluoro-3-methylbenzylamine
Vue d'ensemble
Description
The compound 2-Chloro-6-fluoro-3-methylbenzylamine is a derivative of benzylamine, which is a molecule of interest due to its structural and dynamical properties. The presence of fluorine and chlorine substituents on the benzene ring can significantly affect the molecule's behavior and reactivity. While the provided papers do not directly discuss 2-Chloro-6-fluoro-3-methylbenzylamine, they do provide insights into the effects of halogen substitution on benzylamine derivatives and related compounds.
Synthesis Analysis
The synthesis of halogenated benzylamine derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives involves fluorination from benzylic alcohols using a specific fluorinating reagent, with the reaction rates being influenced by the substituents present on the benzene ring . Similarly, the preparation of other halogenated compounds, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, involves careful selection of starting materials and reaction conditions to achieve the desired substitution pattern .
Molecular Structure Analysis
The molecular structure of halogenated benzylamine derivatives is significantly influenced by the presence of halogen atoms. For example, the rotational spectrum of 2-fluorobenzylamine shows the presence of stable conformers, with the global minimum conformer being stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . X-ray crystallography is often used to confirm the structures of synthesized compounds, as seen in the analysis of various halogenated derivatives .
Chemical Reactions Analysis
The reactivity of halogenated benzylamine derivatives is altered by the presence of halogen atoms, which can participate in various chemical reactions. The paper discussing 4-Chloro-2-fluoro-5-nitrobenzoic acid highlights its use as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of halogenated compounds in constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzylamine derivatives are closely related to their molecular structure. The presence of halogen atoms can lead to changes in flexibility, tunneling pathways, and intermolecular interactions. For instance, the ortho fluorination in 2-fluorobenzylamine increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to benzylamine without fluorination . The crystal packing of synthesized compounds is often stabilized by weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in the solid state .
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
One study focused on the structural and spectroscopic properties of various 6-benzylaminopurine derivatives, including compounds structurally related to 2-Chloro-6-fluoro-3-methylbenzylamine. Through X-ray diffraction analysis, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations, researchers were able to compare theoretical and experimental structural and spectral parameters, revealing insights into the unique protonation behaviors of these compounds (Čajan & Trávníček, 2011).
Synthesis of Heterogeneous Oxidants
Another application involves the synthesis of N-Methylbenzylammonium fluorochromate(VI) (MBAFC) on silica gel, showcasing its selective and efficient oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. This study highlights the potential of using derivatives of 2-Chloro-6-fluoro-3-methylbenzylamine in creating effective catalysts for oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
Corona Discharge Studies
Research into the displacement of Cl substituent in chlorofluorotoluene under corona discharge conditions has also been noted. This work explores the generation of radicals from precursors including 2-Chloro-6-fluorotoluene, offering insights into reaction mechanisms and the role of methyl groups in the displacement process. Such studies are crucial for understanding the fundamental reactions that derivatives of 2-Chloro-6-fluoro-3-methylbenzylamine undergo in various conditions (Chae, Lim, & Lee, 2016).
Synthesis of Radiolabeled Compounds
Another significant application is the synthesis of radiolabeled guanine derivatives for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, using analogs of 6-benzyloxy-9H-purin-2-ylamine. This research demonstrates the potential of 2-Chloro-6-fluoro-3-methylbenzylamine derivatives in developing tools for biomedical imaging and therapy, particularly in tracking and understanding the behavior of specific enzymes in live organisms (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, Zalutsky, 2000).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHUEGENCDRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378632 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzylamine | |
CAS RN |
261762-85-0 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)